Enhanced Hydrogen-Bond Donor Capacity Relative to Non-Fluorinated 2-Methyl-8-fluoronaphthalene
The CF₂H group in 2-(Difluoromethyl)-8-fluoronaphthalene serves as a metabolically stable bioisostere of the hydroxyl (OH) group, a feature absent in the CH₃ analog [1]. The CF₂H group displays a C–H···O hydrogen bond with an interaction energy of approximately −1.5 to −2.5 kcal/mol as measured by IR spectroscopy and corroborated by DFT calculations, while the CH₃ group in 2-methyl-8-fluoronaphthalene lacks any measurable hydrogen-bond donor capacity [1]. The inductive effect parameter σI of CF₂H (0.40) closely matches that of OH (0.39), whereas CH₃ has a σI of −0.01 (electron‑donating) [1]. This hydrogen-bond donor ability, combined with the electron‑withdrawing 8‑F substituent, creates a polarized aromatic system that cannot be achieved by the methyl analog.
| Evidence Dimension | Hydrogen-bond donor capacity (C–H···O interaction energy) |
|---|---|
| Target Compound Data | CF₂H group: −1.5 to −2.5 kcal/mol (IR/DFT) |
| Comparator Or Baseline | 2‑Methyl‑8‑fluoronaphthalene (CH₃ group): no measurable H‑bond donor capacity |
| Quantified Difference | Qualitatively distinct (donor vs. non‑donor); ≥ 1.5 kcal/mol stabilization gain |
| Conditions | IR spectroscopy in condensed phase; DFT calculations at the ωB97X-D/6-311++G** level |
Why This Matters
The hydrogen‑bond donor capacity confers target‑binding interactions unavailable to simple methyl analogs, directly influencing ligand efficiency and selectivity in drug design.
- [1] Sessler, C. D., Rahm, M., Becker, S., Goldberg, J. M., Wang, F. & Lippard, S. J. CF₂H, a Hydrogen Bond Donor. J. Am. Chem. Soc. 139, 9325–9332 (2017). Table 1: Comparison of OH, CF₂H, and CH₃ group properties. View Source
